Irinotecan

Description

Irinotecan is a topoisomerase inhibitor used for chemotherapy. It is a water-soluble analogue of [camptothecin], which is extracted from the Chinese tree Camptotheca acuminate. The bis-piperidine side chain in the structure of irinotecan bestows enhanced water solubility. As an anticancer drug, irinotecan was first commercially available in Japan in 1994 to treat various cancers such as lung, cervical and ovarian cancer. Approved by the FDA in 1996, irinotecan is used to treat colorectal cancer and pancreatic adenocarcinoma. Irinotecan liposome was approved by the FDA in February 2024. The active metabolite SN-38 is also a potent inhibitor of DNA topoisomerase I. Both irinotecan and SN-38 mediate antitumor activity by forming a complex with topoisomerase I and blocking its enzymatic activity, thereby interfering with DNA synthesis. This leads to the arrest of the cell cycle in the S-G2 phase and cancer cell death.

Irinotecan is a Topoisomerase Inhibitor. The mechanism of action of irinotecan is as a Topoisomerase Inhibitor.

Irinotecan has been reported in Taiwanofungus camphoratus and Glycyrrhiza glabra with data available.

Irinotecan is a semisynthetic derivative of camptothecin, a cytotoxic, quinoline-based alkaloid extracted from the Asian tree Camptotheca acuminata. Irinotecan, a prodrug, is converted to a biologically active metabolite 7-ethyl-10-hydroxy-camptothecin (SN-38) by a carboxylesterase-converting enzyme. One thousand-fold more potent than its parent compound irinotecan, SN-38 inhibits topoisomerase I activity by stabilizing the cleavable complex between topoisomerase I and DNA, resulting in DNA breaks that inhibit DNA replication and trigger apoptotic cell death. Because ongoing DNA synthesis is necessary for irinotecan to exert its cytotoxic effects, it is classified as an S-phase-specific agent.

IRINOTECAN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and has 7 approved and 148 investigational indications. This drug has a black box warning from the FDA.

A semisynthetic camptothecin derivative that inhibits DNA TOPOISOMERASE I to prevent nucleic acid synthesis during S PHASE. It is used as an antineoplastic agent for the treatment of COLORECTAL NEOPLASMS and PANCREATIC NEOPLASMS.

See also: Topotecan (related); 7-Ethyl-10-Hydroxycamptothecin (narrower); Irinotecan Hydrochloride (active moiety of) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

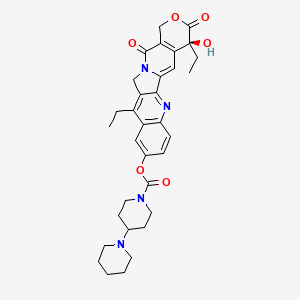

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKQSNNFCGGAFS-XIFFEERXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041051 |

Source

|

| Record name | Irinotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Irinotecan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 1.07e-01 g/L |

Source

|

| Record name | Irinotecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Irinotecan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Pale yellow powder | |

CAS No. |

97682-44-5, 100286-90-6 |

Source

|

| Record name | Irinotecan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97682-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Irinotecan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097682445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irinotecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | irinotecan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=728073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Irinotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-7-ethyl-10-hydroxycamptothecine 10-[1,4â??-bipiperidine]-1â??-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IRINOTECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7673326042 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IRINOTECAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Irinotecan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

222-223 °C, 222 - 223 °C |

Source

|

| Record name | Irinotecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IRINOTECAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Irinotecan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Whitepaper: Molecular Dynamics and Pharmacological Optimization of Irinotecan in Colorectal Oncology

Executive Summary

Irinotecan (CPT-11) remains a cornerstone in the treatment of metastatic colorectal cancer (mCRC), typically deployed in the FOLFIRI regimen. However, its clinical efficacy is frequently compromised by complex pharmacokinetics and intrinsic resistance mechanisms. This technical guide deconstructs the molecular mechanism of Irinotecan, distinguishing the prodrug from its active metabolite (SN-38), and provides validated experimental protocols for assessing drug sensitivity and DNA damage response (DDR) in pre-clinical models.

Molecular Mechanism: The "Interfacial Inhibition"

Unlike traditional enzyme inhibitors that block substrate binding, Irinotecan functions as an interfacial inhibitor . It does not prevent Topoisomerase I (Topo I) from binding DNA; rather, it traps the enzyme in a transient intermediate state.

The Cleavable Complex

Under normal physiological conditions, Topo I relaxes supercoiled DNA by creating a transient single-strand break (SSB), allowing the DNA to rotate, and then religating the strand.

-

Binding: SN-38 (the active metabolite) binds to the Topo I-DNA complex only after the DNA strand has been cleaved.

-

Stabilization: It intercalates between the base pairs at the cleavage site, preventing the religation step.

-

The Lethal Event (S-Phase Specificity): The stabilized "cleavable complex" is not inherently lethal. Toxicity occurs during the S-phase of the cell cycle. When the DNA replication fork collides with the trapped Topo I-DNA complex, the SSB is converted into a frank Double-Strand Break (DSB).

-

Cell Death: The accumulation of DSBs triggers the DNA Damage Response (DDR), activating ATM/ATR kinases, eventually leading to p53-mediated apoptosis if repair is insufficient.

Visualization: Mechanism of Action

The following diagram illustrates the progression from Topo I binding to replication fork collision.

Figure 1: The conversion of single-strand breaks to lethal double-strand breaks via replication fork collision.

Pharmacokinetics & Metabolism: The CPT-11/SN-38 Axis

Understanding the metabolic pathway is critical for experimental design. CPT-11 is a prodrug with negligible inhibitory activity. It must be converted to SN-38, which is approximately 100-1000 times more potent against Topo I.

Bioactivation and Inactivation

-

Activation (Carboxylesterases): CPT-11 is hydrolyzed in the liver (and to a lesser extent in tumors) by carboxylesterases (CES1/CES2) into SN-38.

-

Inactivation (Glucuronidation): SN-38 is detoxified by UGT1A1 (UDP-glucuronosyltransferase 1-1) into SN-38G, an inactive glucuronide conjugate excreted via bile.

Clinical & Experimental Implications (UGT1A1 Polymorphisms)

-

UGT1A128: This polymorphism (common in Caucasians) results in reduced enzyme expression.[1] Homozygous (28/*28) patients accumulate toxic levels of SN-38, leading to severe neutropenia and diarrhea.

-

Experimental Note: When testing "Irinotecan" in vitro, you must use SN-38 . Most cell lines lack sufficient carboxylesterase activity to convert CPT-11, rendering the prodrug ineffective in standard 2D culture.

Visualization: Metabolic Pathway

Figure 2: The metabolic activation and detoxification pathway of Irinotecan.

Mechanisms of Resistance

Resistance to SN-38 is multifactorial, often involving drug efflux pumps and survival signaling.

| Mechanism | Key Biomarker | Description |

| Efflux Transport | ABCG2 (BCRP) | The Breast Cancer Resistance Protein (ABCG2) actively pumps SN-38 out of the cell, reducing intracellular accumulation. |

| Target Alteration | Topo I Mutation | Downregulation of Topo I expression or mutations preventing SN-38 binding render the drug ineffective. |

| Survival Signaling | NF- | SN-38 induced DNA damage activates NF- |

Experimental Protocols

These protocols are designed for high rigor and reproducibility.

Protocol A: H2AX Immunofluorescence (DSB Detection)

This assay quantifies the "lethal event" (DSBs) rather than just growth inhibition. It is the most direct measure of Topo I poisoning.

-

Objective: Quantify DNA Double-Strand Breaks (DSBs) post-treatment.

-

Reagents: Anti-phospho-Histone H2A.X (Ser139) antibody (Clone JBW301 recommended).

Step-by-Step Workflow:

-

Seeding: Seed CRC cells (e.g., HT-29 or HCT116) on glass coverslips in 6-well plates (target 60% confluency).

-

Treatment: Treat with SN-38 (active metabolite) at IC50 concentration.

-

Control: DMSO (Vehicle).[2]

-

Timepoints: 1h, 6h, 24h (to monitor repair kinetics).

-

-

Fixation: Wash with PBS, fix with 4% Paraformaldehyde (15 min, RT).

-

Permeabilization: 0.2% Triton X-100 in PBS (10 min).

-

Blocking: 5% BSA in PBS (1 hr).

-

Primary Antibody: Incubate with anti-

H2AX (1:500) overnight at 4°C. -

Secondary Antibody: Alexa Fluor 488/594 conjugated secondary (1 hr, RT, dark).

-

Counterstain: DAPI (nuclei) for 5 min.

-

Analysis: Confocal microscopy. Count foci per nucleus. >10 foci usually indicates significant DSB load.

Protocol B: Clonogenic Survival Assay (Long-term Toxicity)

Unlike MTT/MTS assays which measure metabolic activity, this measures reproductive viability—the gold standard for chemotherapy assessment.

Step-by-Step Workflow:

-

Single Cell Suspension: Trypsinize cells and create a single-cell suspension.

-

Seeding: Seed 500–1000 cells/well in 6-well plates. Critical: Ensure cells are singular, not clumped.

-

Attachment: Allow 24h for attachment.

-

Treatment: Expose to SN-38 gradient (0.1 nM – 100 nM) for 24h.

-

Washout: Remove drug-containing media, wash with PBS, replace with fresh complete media.

-

Incubation: Incubate for 10–14 days until colonies >50 cells form.

-

Staining: Fix with Methanol/Acetic Acid (3:1), stain with 0.5% Crystal Violet.

-

Quantification: Count colonies. Calculate Plating Efficiency (PE) and Surviving Fraction (SF).

References

-

Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.[3] Nature Reviews Cancer, 6(10), 789-802. [Link]

-

Fujita, K., et al. (2015). Irinotecan Therapy and UGT1A1 Genotype.[1][4][5][6] Medical Genetics Summaries [Internet]. [Link]

-

Xu, Y., & Villalona-Calero, M. A. (2002). Irinotecan: Mechanisms of tumor resistance and novel strategies for modulating its activity.[5][7] Annals of Oncology, 13(12), 1841-1851.[5] [Link]

-

Kuo, L. J., & Yang, L. X. (2008). Gamma-H2AX - a novel biomarker for DNA double-strand breaks. In Vivo, 22(3), 305-309. [Link]

-

Mathijssen, R. H., et al. (2001). Clinical pharmacokinetics and metabolism of irinotecan (CPT-11). Clinical Cancer Research, 7(8), 2182-2194. [Link]

Sources

- 1. Irinotecan Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. γH2AX Double Strand DNA Damage Response Assay | Cyprotex | Evotec [evotec.com]

- 3. Irinotecan, a key chemotherapeutic drug for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 5. ABCG2 expression in colorectal adenocarcinomas may predict resistance to irinotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Severe irinotecan-induced toxicity in a patient with UGT1A1*28 and UGT1A1*6 polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Establishment and Characterization of an Irinotecan-Resistant Human Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Precision Inhibition of Topoisomerase I: From Irinotecan to Next-Generation Antibody-Drug Conjugates

Executive Summary

This technical guide provides a rigorous analysis of Topoisomerase I (Top1) inhibition, focusing on the camptothecin (CPT) class of chemotherapeutics. It details the molecular mechanics of "interfacial inhibition," the complex pharmacokinetics of Irinotecan (CPT-11), and the structural evolution of next-generation antibody-drug conjugates (ADCs) like Sacituzumab govitecan and Trastuzumab deruxtecan. It is designed for researchers requiring actionable protocols for validating Top1 inhibition and understanding resistance mechanisms.

Part 1: Molecular Mechanism of Interfacial Inhibition

The efficacy of camptothecins lies not in inhibiting the catalytic activity of Top1 per se, but in converting the enzyme into a DNA-damaging toxin. This mechanism is termed interfacial inhibition .

The Ternary Complex

Topoisomerase I relaxes supercoiled DNA by creating a transient single-strand break (nicking). It forms a covalent phosphotyrosyl bond between Tyr723 of the enzyme and the 3'-phosphate of the DNA backbone.

-

Normal Cycle: The enzyme allows the free DNA end to rotate, relieving torsional strain, and then religates the strand.

-

Inhibition: Irinotecan’s active metabolite, SN-38 , intercalates between the -1 and +1 base pairs at the cleavage site. This binding is stabilized by hydrogen bonds with specific enzyme residues, notably Arg364 , Asp533 , and Asn722 .

-

Consequence: The drug physically blocks the religation step, trapping the enzyme in a "cleavage complex" (Top1cc).

The Collision Model

The Top1cc is reversible and not immediately lethal. Cytotoxicity occurs during the S-phase of the cell cycle. When the DNA replication fork collides with the trapped Top1cc, it converts the single-strand break into an irreversible double-strand break (DSB) . This triggers DNA damage response pathways (ATM/ATR) and eventually apoptosis if repair fails.

Visualization: The Mechanism of Action

Caption: The transition from transient catalytic intermediate to lethal double-strand break via drug intercalation and replication fork collision.

Part 2: Pharmacokinetics and Metabolism (The Irinotecan Specifics)

Irinotecan is unique among Top1 inhibitors as it is a prodrug requiring metabolic activation. Its complex pathway introduces significant variability in patient response and toxicity.

The Metabolic Pathway

-

Activation: Irinotecan is converted to the active metabolite SN-38 primarily by carboxylesterases (CES1 and CES2 ) in the liver. SN-38 is approximately 100-1000 times more potent than Irinotecan.[1][2]

-

Inactivation: SN-38 is detoxified via glucuronidation by UGT1A1 to form SN-38G (inactive), which is excreted into the bile.[1]

-

Enterohepatic Recirculation: Bacterial

-glucuronidase in the intestine can deconjugate SN-38G back to toxic SN-38, causing delayed-onset diarrhea.

UGT1A1 Polymorphisms and Toxicity

Genetic variations in UGT1A1 significantly impact SN-38 exposure.[3]

-

UGT1A128: A TA-repeat insertion in the promoter region reduces enzyme expression.[3] Homozygous patients (28/*28) have reduced glucuronidation capacity, leading to higher SN-38 levels and increased risk of neutropenia.

-

UGT1A1*6: Common in East Asian populations, this missense mutation also reduces catalytic function.

Visualization: Irinotecan Metabolism

Caption: The metabolic activation and inactivation loop of Irinotecan, highlighting the critical role of UGT1A1 and enterohepatic recirculation.

Part 3: The Landscape of Camptothecin Analogs

The evolution of Top1 inhibitors has moved from simple small molecules to sophisticated Antibody-Drug Conjugates (ADCs) designed to maximize tumor delivery and minimize systemic toxicity.

Comparative Analysis of Agents

| Feature | Irinotecan (CPT-11) | Topotecan | Sacituzumab Govitecan (ADC) | Trastuzumab Deruxtecan (ADC) |

| Class | Small Molecule Prodrug | Small Molecule | Antibody-Drug Conjugate | Antibody-Drug Conjugate |

| Target | Top1 (Systemic) | Top1 (Systemic) | TROP-2 | HER2 |

| Payload | SN-38 (Active metabolite) | Topotecan | SN-38 | DXd (Exatecan derivative) |

| Potency | Moderate (Prodrug) | Moderate | High (Targeted delivery) | Very High (~10x SN-38) |

| Linker | N/A | N/A | CL2A (Hydrolyzable, pH sensitive) | GGFG Peptide (Enzymatic cleavage) |

| DAR | N/A | N/A | ~7.6 | ~8 |

| Bystander Effect | No | No | Yes (Membrane permeable payload) | Yes (High membrane permeability) |

Next-Generation Payloads

-

SN-38 (in Sacituzumab): The hydrolyzable linker allows SN-38 release in the acidic tumor microenvironment, not just intracellularly.

-

DXd (in T-DXd): A derivative of exatecan.[4] It is distinct from SN-38; it has a shorter half-life (reducing systemic toxicity) but higher potency against Top1. The peptide linker is cleaved by lysosomal cathepsins upregulated in tumor cells.[5]

Part 4: Experimental Methodologies

To validate Top1 inhibition or resistance in a research setting, two primary assays are the gold standard: the ICE Bioassay and the Relaxation Assay .

Protocol: In Vivo Complex of Enzyme (ICE) Bioassay

This assay detects Top1 covalently bound to DNA (the cleavage complex). Free Top1 does not co-sediment with DNA.

Principle: Separation of DNA-bound protein from free protein using density gradients or chaotropic salts, followed by immunodetection.

Step-by-Step Methodology:

-

Cell Treatment: Treat log-phase cells (e.g.,

cells) with the Top1 inhibitor (e.g., 1-10 -

Lysis: Lyse cells immediately in 1% Sarkosyl buffer (prevents religation).

-

Buffer: 1% Sarkosyl, 10 mM Tris-HCl (pH 8.0), 1 mM EDTA.

-

-

DNA Isolation (Cesium Chloride Method):

-

Layer lysate onto a CsCl gradient (1.5 g/mL).

-

Ultracentrifuge at ~100,000 x g for 20 hours at 20°C.

-

Alternative (Rapid): Use "DNA trapping" filtration kits (e.g., TopoGEN) which use chaotropic salts to precipitate DNA-protein complexes onto a filter membrane.

-

-

Fractionation/Elution: Collect the DNA pellet (containing Top1cc). Free Top1 remains in the supernatant.

-

Immunoblotting:

-

Resuspend DNA pellet in TE buffer.

-

Measure DNA concentration (A260).

-

Load equal amounts of DNA (e.g., 2

g) onto a nitrocellulose membrane using a slot-blot apparatus. -

Probe with anti-Top1 antibody.[6]

-

-

Quantification: Densitometry of the blot. A stronger signal indicates higher levels of trapped Top1cc (effective inhibition).

Protocol: Topoisomerase I Relaxation Assay

This cell-free assay measures the catalytic activity of purified Top1.

Step-by-Step Methodology:

-

Reaction Mix: Prepare 20

L reaction containing:-

Supercoiled plasmid DNA (e.g., pBR322, 0.5

g). -

Assay Buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl

, 0.1 mM EDTA, 15 -

Test Compound (Irinotecan/SN-38 at varying concentrations).

-

Purified Human Topoisomerase I (1-5 units).

-

-

Incubation: Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction with 5

L Stop Buffer (5% Sarkosyl, 0.0025% Bromophenol Blue, 25% Glycerol). Optional: Add Proteinase K to digest the enzyme.[7] -

Electrophoresis:

-

Run samples on a 1% agarose gel without Ethidium Bromide (EtBr) initially (to prevent intercalation affecting topology during the run).

-

Run at 2-3 V/cm for 2-4 hours.

-

-

Staining: Stain gel with EtBr after the run.[7]

-

Analysis:

-

Active Top1 (Control): Converts supercoiled DNA (fast migrating) to relaxed circular DNA (slow migrating ladder).

-

Inhibited Top1: DNA remains supercoiled (fast migrating band persists).

-

Visualization: ICE Assay Workflow

Caption: Workflow for the ICE bioassay to isolate and quantify covalent Top1-DNA complexes.

References

-

Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer, 6(10), 789-802. Link

-

Staker, B. L., et al. (2002). The mechanism of topoisomerase I poisoning by a camptothecin analog. Proceedings of the National Academy of Sciences, 99(24), 15387-15392. Link

-

Subramanian, D., et al. (2001). ICE bioassay: Isolating in vivo complexes of enzyme to DNA.[8][9] Methods in Molecular Biology, 95, 137-147.[9] Link

-

Goldenberg, D. M., & Sharkey, R. M. (2019). Sacituzumab govitecan, a novel antibody-drug conjugate, for the treatment of triple-negative breast cancer.[1][2][10] Expert Opinion on Biological Therapy, 19(8), 763-773. Link

-

Nakada, T., et al. (2019). The latest research and development into the antibody–drug conjugate, [fam-] trastuzumab deruxtecan (DS-8201a), for HER2 cancer therapy. Chemical and Pharmaceutical Bulletin, 67(3), 173-185. Link

-

Innocenti, F., et al. (2004). Genetic variants in the UDP-glucuronosyltransferase 1A1 gene predict the risk of severe neutropenia of irinotecan.[3][11] Journal of Clinical Oncology, 22(8), 1382-1388. Link

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. What is the mechanism of action of Sacituzumab tirumotecan? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. biochempeg.com [biochempeg.com]

- 5. Spotlight on Trastuzumab Deruxtecan (DS-8201,T-DXd) for HER2 Mutation Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selection of Payloads for Antibody-Drug Conjugates Targeting Ubiquitously Expressed Tumor-Associated Antigens: a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. topogen.com [topogen.com]

- 9. ICE bioassay. Isolating in vivo complexes of enzyme to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Does sacituzumab-govitecan act as a conventional antibody drug conjugate (ADC), a prodrug of SN-38 or both? - Santi - Annals of Translational Medicine [atm.amegroups.org]

- 11. ascopubs.org [ascopubs.org]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Irinotecan in Preclinical Models

<

This guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of irinotecan (also known as CPT-11), a cornerstone chemotherapy agent. Designed for researchers, scientists, and drug development professionals, this document delves into the intricate metabolic pathways, mechanisms of action, and essential experimental considerations for robust preclinical evaluation.

Introduction: The Clinical Significance and Preclinical Imperative of Irinotecan

Irinotecan is a semi-synthetic analog of camptothecin, a natural alkaloid with potent anticancer properties. It is a prodrug that requires metabolic activation to exert its cytotoxic effects. Clinically, irinotecan is a key therapeutic option for various solid tumors, most notably metastatic colorectal cancer, often used in combination with other agents like 5-fluorouracil. Its efficacy, however, is often accompanied by significant interindividual variability in both therapeutic response and toxicity, primarily severe diarrhea and neutropenia. This variability underscores the critical need for comprehensive preclinical studies to elucidate its complex PK/PD relationships and to develop safer and more effective therapeutic strategies.

Preclinical models, ranging from in vitro cell lines to in vivo animal models, are indispensable tools for dissecting the multifaceted pharmacology of irinotecan. These models allow for the controlled investigation of its metabolic fate, mechanism of action, and the identification of potential biomarkers for predicting patient outcomes.

The Intricate Pharmacokinetics of Irinotecan: A Journey of Activation and Elimination

The pharmacokinetic profile of irinotecan is notably complex, characterized by its conversion to an active metabolite and the involvement of numerous enzymes and transporters in its disposition.

Metabolic Activation: The Genesis of SN-38

Irinotecan itself possesses minimal cytotoxic activity. Its therapeutic effect is primarily mediated by its active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin). This conversion is catalyzed by carboxylesterase (CES) enzymes, predominantly in the liver and intestines. SN-38 is estimated to be 100 to 1,000 times more potent than its parent compound, irinotecan.

The efficiency of this conversion is a major determinant of both the drug's efficacy and its toxicity profile. Preclinical studies have shown that the extent of SN-38 formation can vary significantly between species. For instance, mouse and horse plasma exhibit higher esterase activity compared to human plasma, leading to a more efficient conversion of irinotecan to SN-38.

Metabolic Inactivation and Elimination: A Multi-faceted Process

Both irinotecan and SN-38 undergo further metabolism, primarily through oxidation and glucuronidation, leading to their inactivation and subsequent elimination.

-

Oxidative Metabolism: Cytochrome P450 3A4 (CYP3A4) is the primary enzyme responsible for the oxidative metabolism of irinotecan, producing inactive metabolites such as APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]-carbonyloxycamptothecin) and NPC (7-ethyl-10-(4-amino-1-piperidino)-carbonyloxycamptothecin).

-

Glucuronidation: The active metabolite, SN-38, is detoxified through glucuronidation by UDP-glucuronosyltransferases (UGTs), particularly the UGT1A1 isoform, to form the inactive SN-38 glucuronide (SN-38G). This process is a critical step in the elimination of SN-38 and variations in UGT1A1 activity are strongly associated with irinotecan-induced toxicity.

-

Excretion: Irinotecan and its metabolites are eliminated from the body through both biliary and renal excretion. Drug transporters such as ABCB1 (P-glycoprotein), ABCC2 (cMOAT), and ABCG2 (BCRP) play a significant role in the biliary excretion of these compounds.

The interplay of these metabolic and transport pathways dictates the systemic and tissue-specific exposure to irinotecan and SN-38, ultimately influencing the therapeutic outcome.

Caption: Metabolic pathway of irinotecan activation and detoxification.

Pharmacodynamics: Unraveling the Mechanism of Action and Therapeutic Effects

The cytotoxic effects of irinotecan are a direct consequence of the pharmacodynamic actions of its active metabolite, SN-38.

Inhibition of Topoisomerase I: The Primary Cytotoxic Mechanism

SN-38 exerts its anticancer activity by inhibiting topoisomerase I, a nuclear enzyme essential for DNA replication and transcription. Topoisomerase I relieves torsional strain in DNA by creating transient single-strand breaks. SN-38 stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the single-strand breaks. When the replication fork collides with this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).

Caption: Mechanism of action of SN-38, the active metabolite of irinotecan.

Pharmacodynamic Endpoints in Preclinical Models

The pharmacodynamic effects of irinotecan in preclinical models are assessed through a variety of endpoints, both in vitro and in vivo.

-

In Vitro Cytotoxicity: The potency of irinotecan and SN-38 is often evaluated in cancer cell lines using cytotoxicity assays such as the MTT assay. The concentration that inhibits 50% of cell growth (IC50) is a key parameter for comparing the sensitivity of different cell lines.

-

In Vivo Antitumor Efficacy: The antitumor activity of irinotecan is assessed in various preclinical cancer models, including xenografts of human tumors in immunodeficient mice. Key efficacy endpoints include tumor growth inhibition, tumor regression, and overall survival.

-

Biomarker Analysis: The molecular effects of irinotecan can be monitored by analyzing pharmacodynamic biomarkers in tumor and surrogate tissues. A key biomarker is the phosphorylation of histone H2AX (γH2AX), which is an early indicator of DNA double-strand breaks.

Key Preclinical Models and Experimental Considerations

The choice of preclinical model is critical for obtaining clinically relevant data on the PK and PD of irinotecan.

In Vitro Models

-

Cancer Cell Lines: A wide range of human and murine cancer cell lines are used to assess the intrinsic sensitivity of different tumor types to irinotecan and SN-38.

-

3D Spheroids: Multicellular tumor spheroids provide a more physiologically relevant in vitro model compared to 2D cell cultures, as they mimic the three-dimensional architecture and microenvironment of solid tumors.

In Vivo Models

-

Rodent Models (Mice and Rats): Mice and rats are the most commonly used species for in vivo PK and PD studies of irinotecan. It is important to consider the species-specific differences in drug metabolism when extrapolating results to humans.

-

Xenograft Models: Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are increasingly used to evaluate the efficacy of anticancer drugs in a more clinically relevant setting.

-

Orthotopic Models: Implanting tumor cells or tissues into the corresponding organ of origin in an animal (e.g., colon cancer cells into the colon) can better recapitulate the tumor microenvironment and metastatic potential.

Experimental Design and Dosing Regimens

The antitumor activity of irinotecan has been shown to be dependent on both the dose and the schedule of administration. Preclinical studies have explored various dosing regimens, including single high-dose administrations and more protracted, low-dose schedules. The choice of dosing regimen can significantly impact the therapeutic index of the drug.

Methodologies for Preclinical Assessment

Robust and validated analytical methods are essential for the accurate quantification of irinotecan and its metabolites in biological matrices.

Bioanalytical Methods for PK Analysis

High-performance liquid chromatography (HPLC) with fluorescence detection or tandem mass spectrometry (LC-MS/MS) are the most common methods for the simultaneous quantification of irinotecan, SN-38, and SN-38G in plasma, tissues, and other biological fluids.

Protocol: Quantification of Irinotecan and SN-38 in Mouse Plasma by HPLC-FL

-

Sample Preparation:

-

Collect blood samples into heparinized tubes and centrifuge to obtain plasma.

-

To 50 µL of plasma, add an internal standard (e.g., camptothecin).

-

Precipitate proteins by adding a mixture of acetonitrile and methanol (1:1, v/v).

-

Acidify the sample with hydrochloric acid.

-

Centrifuge and collect the supernatant for analysis.

-

-

Chromatographic Conditions:

-

Use a C18 reversed-phase column.

-

Employ a mobile phase gradient of acetonitrile and a buffer solution.

-

Set the fluorescence detector to an excitation wavelength of 368 nm and an emission wavelength of 515 nm.

-

-

Data Analysis:

-

Construct calibration curves using known concentrations of irinotecan and SN-38.

-

Quantify the concentrations of the analytes in the plasma samples by comparing their peak areas to those of the standards.

-

Assays for PD Evaluation

-

Immunohistochemistry (IHC): IHC can be used to detect the expression of pharmacodynamic biomarkers, such as γH2AX, in tumor tissue sections.

-

Western Blotting: This technique can be used to quantify the levels of proteins involved in the DNA damage response pathway.

-

Flow Cytometry: Flow cytometry can be used to analyze cell cycle distribution and apoptosis in response to irinotecan treatment.

Summary of Key PK/PD Parameters in Preclinical Models

The following table summarizes representative pharmacokinetic and pharmacodynamic parameters of irinotecan and SN-38 from various preclinical studies. It is important to note that these values can vary significantly depending on the animal species, tumor model, and dosing regimen used.

| Parameter | Species/Model | Irinotecan | SN-38 | Reference |

| Half-life (t½) | Mouse | ~1-2 hours | ~6 hours | |

| Dog | ~1-2 hours | ~1.4-6.4 hours | ||

| Systemic Clearance (CL) | Child Patients | 58.7 ± 18.8 L/h/m² | - | |

| Volume of Distribution (Vd) | Mouse | - | 2.55 L/kg | |

| Dog | - | 1.69-5.01 L/kg | ||

| IC50 | HT29 (Colon Cancer) | 200 µg/mL (30 min) | - | |

| NMG64/84 (Colon Cancer) | 160 µg/mL (30 min) | - | ||

| PANC-1 (Pancreatic Cancer) | 150 µg/mL (30 min) | - |

Conclusion: Integrating Preclinical Insights for Clinical Advancement

The intricate pharmacokinetics and pharmacodynamics of irinotecan present both challenges and opportunities in cancer therapy. A thorough understanding of its metabolic activation, mechanism of action, and the factors influencing its disposition is paramount for optimizing its clinical use. Preclinical models serve as an indispensable platform for dissecting these complexities and for the rational design of novel therapeutic strategies. By integrating insights from robust preclinical studies, researchers and clinicians can work towards personalizing irinotecan therapy, thereby maximizing its therapeutic benefits while minimizing its associated toxicities.

References

-

Mathijssen, R. H., van Schaik, R. H., & Verweij, J. (2002). Pharmacogenetics of irinotecan metabolism and transport: an update. Current cancer drug targets, 2(1), 103–123. [Link]

-

Chabot, G. G., Robert, J., Lokiec, F., & Canal, P. (1998). [Irinotecan pharmacokinetics]. Bulletin du cancer, 85 Spec No, 11–20. [Link]

-

Paci, A., Veal, G., Bardin, C., Leveque, D., Funck-Brentano, C., & Comets, E. (2004). Clinical Pharmacokinetics and Toxicity of Irinotecan. Clinical Pharmacokinetics, 43(15), 1091–1119. [Link]

-

Stewart, C. F., Baker, S. D., Heideman, R. L., Jones, D. P., Crom, W. R., & Pratt, C. B. (2000). Pharmacokinetics of Irinotecan and Its Metabolites SN-38 and APC in Children with Recurrent Solid Tumors after Protracted Low-Dose Irinotecan1. Clinical Cancer Research, 6(6), 2182–2189. [Link]

-

Kciuk, M., Gielecińska, A., & Cierpich, A. (2023). Preclinical and clinical studies with irinotecan and its modification in monotherapy and combination therapies. International Journal of Molecular Sciences, 24(13), 10795. [Link]

-

Ahmad, A., Khan, S., Wang, Y. F., Ali, S. M., Ahmad, I., & El-Sayed, M. A. (2005). Irinotecan and its active metabolite, SN-38: Review of bioanalytical methods and recent update from clinical pharmacology perspectives. Drug Metabolism and Drug Interactions, 21(3-4), 167–198. [Link]

-

Chen, Y. C., Chen, C. H., Chen, Y. C., & Chen, Y. C. (2019). Liposomal Irinotecan for Treatment of Colorectal Cancer in a Preclinical Model. Cancers, 11(3), 284. [Link]

-

Slatter, J. G., Schaaf, L. J., Sams, J. P., Johnson, M. G., Wienkers, L. C., & Dai, R. (2000). Clinical Pharmacokinetics and Metabolism of Irinotecan (CPT-11). The Oncologist, 5(2), 113–125. [Link]

-

Minderman, H., Cao, S., & Rustum, Y. M. (1998). Rational Design of Irinotecan Administration Based on Preclinical Models. Oncology (Williston Park, N.Y.), 12(8 Suppl 6), 22–30. [Link]

-

Yang, Y., Zhang, Y., & Chen, Y. (2024). Optimized rat models better mimic patients with irinotecan-induced severe diarrhea. Drug and chemical toxicology, 47(1), 1–11. [Link]

-

Das, S., Bar-Sagi, D., & Miller, G. (2024). IL-1β blockade prevents cardiotoxicity and improves the efficacy of immune checkpoint blockers and chemotherapy against pancreatic cancer in mice with obesity. Journal for ImmunoTherapy of Cancer, 12(5), e008684. [Link]

-

Henneking, H., Kloepp, T., & Seehofer, D. (2005). Pre-clinical evaluation of the activity of irinotecan as a basis for regional chemotherapy. Anticancer research, 25(3B), 2027–2032. [Link]

-

de Jonge, M. J., Verweij, J., & Sparreboom, A. (2000). Pharmacology of topoisomerase I inhibitors irinotecan (CPT-11) and topotecan. Clinical pharmacokinetics, 38(6), 461–475. [Link]

-

Di Desidero, T., Manzella, L., & Zironi, I. (2012). A pharmacokinetic and pharmacodynamic study on metronomic irinotecan in metastatic colorectal cancer patients. British journal of cancer, 106(4), 659–665. [Link]

-

Lewis, A. L., Dreher, M. R., & Negussie, A. H. (2015). Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization. Journal of pharmaceutical and biomedical analysis, 107, 433–440. [Link]

- Pal, A., Khan, S., Wang, Y. F., Kamath, N., Sarkar, A. K., Ahmad, A., Sheikh, S., Ali, S., Carbonaro, D., Zhang, A., & Ahmad, I. (2005). Preclinical Safety, Pharmacokinetics and

Cellular Uptake and Efflux Mechanisms of Irinotecan: A Mechanistic Technical Guide

Executive Summary: The Transport-Metabolism Interface

Irinotecan (CPT-11) represents a classic case where efficacy and toxicity are dictated not just by target affinity (Topoisomerase I), but by a complex interplay of vectorial transport and intracellular biotransformation .

For the drug developer, the critical realization is that Irinotecan is a "transport-dependent prodrug." Its conversion to the active metabolite SN-38 (7-ethyl-10-hydroxycamptothecin) occurs intracellularly, meaning that uptake transporters determine the rate of activation, while efflux transporters (particularly ABCG2) constitute the primary mechanism of chemoresistance. Furthermore, the physicochemical property of the drug as a weak base leads to lysosomal sequestration , a non-transporter-mediated resistance mechanism that physically segregates the drug from its nuclear target.

This guide dissects these mechanisms, providing the experimental frameworks necessary to validate them in your specific cellular models.

Part 1: Physicochemical Basis of Transport

Before analyzing specific proteins, we must address the thermodynamic drivers of Irinotecan's movement.

The Lipophilicity Paradox

Irinotecan is relatively hydrophilic due to its bulky dipiperidino side chain, which hinders passive diffusion across the lipid bilayer compared to its active metabolite, SN-38.

-

Irinotecan: Moderate passive permeability; relies significantly on active uptake for rapid hepatic accumulation.

-

SN-38: Highly lipophilic; enters cells readily by passive diffusion but is a high-affinity substrate for efflux pumps, making retention the limiting factor.

Ion Trapping (Lysosomal Sequestration)

Both Irinotecan and SN-38 are weak bases. In the neutral cytosolic pH (~7.2), they remain largely uncharged and membrane-permeable. However, upon diffusing into acidic lysosomes (pH ~5.0), they become protonated (cationic).

-

Mechanism: The charged species cannot back-diffuse across the lysosomal membrane.

-

Consequence: The drug is "trapped" away from the nucleus (target site), effectively lowering the localized concentration at Topoisomerase I.

-

Exocytosis: Recent evidence suggests cancer cells actively exocytose these drug-loaded lysosomes, effectively pumping the drug out of the cell via a non-transporter mechanism.

Part 2: Influx Mechanisms (The Activation Gate)

While passive diffusion plays a role, carrier-mediated transport is the rate-limiting step for the hepatic activation of Irinotecan and the intestinal toxicity of SN-38.

Hepatic Uptake: OATP1B1 (SLCO1B1)

The liver is the primary site of bioactivation (Irinotecan

-

Substrate Specificity: OATP1B1 actively transports Irinotecan and SN-38 from the blood into hepatocytes.[1]

-

Genetic Impact: Polymorphisms in SLCO1B1 (e.g., SLCO1B1*15 haplotype) reduce transport capacity.

-

Result: Reduced hepatic uptake

Lower conversion to SN-38

-

Intestinal Uptake: OATP2B1

In the intestine, OATP2B1 expressed on the apical membrane of enterocytes facilitates the uptake of biliary-excreted SN-38.

-

Toxicity Link: This re-uptake contributes to the severe, dose-limiting diarrhea associated with Irinotecan.[1] Inhibiting OATP2B1 is a therapeutic strategy to protect the gut without compromising systemic antitumor activity.

Part 3: Efflux Mechanisms (The Resistance Engine)

Resistance to Irinotecan is almost invariably linked to the overexpression of ATP-Binding Cassette (ABC) transporters.

ABCG2 (BCRP): The Primary Resistance Factor

While P-glycoprotein (P-gp/ABCB1) is the most famous efflux pump, ABCG2 is the dominant transporter for SN-38.

-

Affinity: SN-38 is a high-affinity substrate for ABCG2.

-

Resistance Factor: Cell lines overexpressing ABCG2 show up to 50-fold resistance to SN-38, compared to ~17-fold for Irinotecan.[2]

-

Mechanism: ABCG2 sits on the plasma membrane and actively pumps SN-38 out of the cell against its concentration gradient.

ABCB1 (P-gp/MDR1)

ABCB1 transports both the parent drug (Irinotecan) and the metabolite (SN-38).[1]

-

Role: It acts as a "hydrophobic vacuum cleaner," extracting the drug directly from the lipid bilayer before it enters the cytosol.

-

Clinical Relevance: High expression in tumors correlates with poor response, but ABCG2 is the more specific marker for SN-38 failure.

ABCC2 (MRP2): The Detoxification Shunt

MRP2 is unique because it transports anionic conjugates.

-

Pathway: Once SN-38 is glucuronidated to SN-38G (inactive) by UGT1A1, MRP2 transports SN-38G into the bile (hepatocytes) or back into the gut lumen (enterocytes).

-

Futile Cycling: Bacterial

-glucuronidase in the gut can deconjugate SN-38G back to toxic SN-38, causing delayed diarrhea.

Part 4: Visualization of Signaling & Transport

The following diagram illustrates the complete cellular lifecycle of Irinotecan, highlighting the "Activation vs. Elimination" competition.

Figure 1: The Vectorial Transport & Metabolism of Irinotecan. Note the central role of ABCG2 in ejecting the active metabolite SN-38.

Part 5: Experimental Workflows

To validate these mechanisms in your drug development pipeline, use the following self-validating protocols.

Protocol: Competitive Accumulation Assay (Transporter Identification)

Objective: Determine if SN-38 uptake/efflux is mediated by specific transporters (OATP vs. ABCG2).

Materials:

-

Cells: Caco-2 (intestinal model) or HepG2 (hepatic model).

-

Substrate:

-SN-38 or Fluorescent Irinotecan. -

-

Ko143 (Specific ABCG2 inhibitor, 1 µM).

-

Verapamil (P-gp inhibitor, 50 µM).

-

Rifampicin (OATP inhibitor).

-

Step-by-Step Methodology:

-

Seeding: Plate cells in 24-well plates (

cells/well) and culture to confluence (Caco-2 requires 21 days for polarization). -

Pre-incubation: Wash cells with HBSS (pH 7.4). Incubate with Inhibitor or Vehicle (DMSO) for 30 min at 37°C.

-

Uptake Phase: Add SN-38 (e.g., 10 µM) spiked with tracer. Incubate for defined timepoints (1, 5, 15, 30 min).

-

Validation Check: Perform parallel assay at 4°C. Active transport is temperature-dependent; passive diffusion is less so. If uptake persists at 4°C, it is passive.

-

-

Termination: Rapidly aspirate media and wash

with ice-cold PBS containing 0.1% BSA (removes surface-bound drug). -

Lysis: Lyse cells with 0.1 N NaOH / 1% SDS.

-

Quantification: Scintillation counting (for radiolabel) or HPLC-MS/MS (for cold drug).

-

Data Analysis: Normalize to protein content (BCA assay). Calculate uptake rate (

).

Protocol: Lysosomal Sequestration Reversal

Objective: Confirm if resistance is due to lysosomal trapping.

Methodology:

-

Treatment: Treat resistant cells with Irinotecan

concentration. -

Modulation: Co-treat with Chloroquine (20 µM) or Bafilomycin A1 (10 nM) .

-

Readout: Measure nuclear accumulation of SN-38 using fluorescence microscopy (SN-38 is naturally fluorescent: Ex 370nm / Em 530nm).

-

Positive Result: Diffuse cytosolic/nuclear fluorescence replaces punctate (lysosomal) fluorescence.

-

Part 6: Quantitative Data Summary

The following table summarizes the key kinetic parameters and resistance factors derived from authoritative literature.

| Transporter / Enzyme | Substrate | Role | Relative Impact on Resistance | Key Inhibitors |

| OATP1B1 (SLCO1B1) | Irinotecan, SN-38 | Hepatic Influx | High (Toxicity determinant) | Rifampicin, Cyclosporin A |

| ABCG2 (BCRP) | SN-38 > Irinotecan | Active Efflux | Very High (Major resistance route) | Ko143, Elacridar |

| ABCB1 (P-gp) | Irinotecan, SN-38 | Active Efflux | Moderate | Verapamil, Tariquidar |

| ABCC2 (MRP2) | SN-38G | Phase III Elimination | Low (Relevant for clearance) | Probenecid |

| Carboxylesterase | Irinotecan | Bioactivation | Critical (Prodrug conversion) | Loperamide (weak inhibitor) |

References

-

Impacts of polymorphisms in drug-metabolizing enzyme and transporter genes on irinotecan toxicity and efficacy. PLOS One. [Link]

-

Role of organic anion transporter OATP1B1 (OATP-C) in hepatic uptake of irinotecan and its active metabolite. Drug Metabolism and Disposition. [Link]

-

Cellular irinotecan resistance in colorectal cancer and overcoming irinotecan refractoriness. Cancer Drug Resistance. [Link]

-

Lysosomal accumulation of anticancer drugs triggers lysosomal exocytosis. Nature Communications/PMC. [Link]

-

Uptake of irinotecan metabolite SN-38 by the human intestinal cell line Caco-2. Cancer Chemotherapy and Pharmacology. [Link]

-

OATP2B1 Deficiency Ameliorates Irinotecan-Induced Gastrointestinal Toxicity. Clinical Pharmacology & Therapeutics. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. mdpi.com [mdpi.com]

- 3. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Irinotecan induces cell cycle arrest, but not apoptosis or necrosis, in Caco-2 and CW2 colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oaepublish.com [oaepublish.com]

- 6. researchgate.net [researchgate.net]

- 7. Lysosomal accumulation of anticancer drugs triggers lysosomal exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Uptake of irinotecan metabolite SN-38 by the human intestinal cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioactivation of Irinotecan: A Technical Guide to Carboxylesterase Dynamics

Executive Summary: The Activation Bottleneck

Irinotecan (CPT-11) represents a classic "Trojan Horse" strategy in oncology. As a water-soluble carbamate prodrug, it is pharmacologically inactive until the bulky dipiperidino side chain is cleaved to release SN-38 (7-ethyl-10-hydroxycamptothecin). SN-38 is approximately 100 to 1,000 times more potent as a Topoisomerase I inhibitor than the parent compound.

For drug development professionals, the critical variable in this efficacy equation is the hydrolysis rate governed by Carboxylesterases (CES) . Unlike cytochrome P450s, which often facilitate clearance, CES enzymes here are the gatekeepers of potency. This guide dissects the differential roles of hepatic CES1 and intestinal CES2, providing a validated framework for assessing activation kinetics and managing the associated toxicity risks.

Mechanistic Enzymology: CES1 vs. CES2

While both CES1 and CES2 belong to the serine hydrolase superfamily, they exhibit distinct substrate specificities and anatomical distributions that dictate irinotecan’s pharmacokinetics (PK) and toxicity profile.

The Isoform Dichotomy[1]

-

CES1 (Hepatic Dominance): Predominantly expressed in the liver.[1][2] It prefers substrates with a large acyl group and small alcohol group.[2]

-

CES2 (Intestinal/High-Affinity): High expression in the small intestine and kidney.[1] It prefers substrates with a small acyl group and bulky alcohol group (structurally matching irinotecan).[2]

Kinetic Profiling

Data indicates that CES2 is the primary high-affinity activator of irinotecan. Although CES1 is far more abundant in the human liver, its catalytic efficiency (

| Parameter | CES1 (hCE1) | CES2 (hCE2) | Implications for Drug Dev |

| Primary Location | Liver (High abundance) | Intestine, Kidney, Liver (Low abundance) | CES2 drives local intestinal activation (toxicity). |

| Substrate Affinity ( | High (>100 µM) | Low (~15–20 µM) | CES2 is efficient even at low plasma concentrations. |

| Intrinsic Clearance ( | Low | High (~7-fold > CES1) | CES2 is the rate-limiting enzyme for SN-38 formation.[3] |

| Inhibitors | Digitoxin | Loperamide, Telmisartan | Critical for differentiating activity in microsomal assays. |

Pathway Visualization: The Metabolic Flux

The following diagram illustrates the competition between bioactivation (CES), oxidative inactivation (CYP3A4), and glucuronidation (UGT1A1).

Figure 1: The Metabolic Flux of Irinotecan. Note the "Reactivation" loop in the intestine driven by bacterial enzymes, which exacerbates toxicity initiated by CES2.

Technical Protocol: In Vitro Hydrolysis Assay

To accurately measure CES-mediated activation, researchers must control for the pH-dependent equilibrium between the lactone (active/lipophilic) and carboxylate (inactive/hydrophilic) forms of camptothecins.

Experimental Design

-

Objective: Determine intrinsic clearance (

) of irinotecan hydrolysis. -

System: Recombinant human CES1/CES2 or Human Liver Microsomes (HLM).

Step-by-Step Workflow

-

Buffer Preparation (Critical):

-

Prepare 100 mM Potassium Phosphate (KPO₄) buffer, pH 7.4.[3]

-

Note: Do not use basic pH (>7.5), as the lactone ring of SN-38 is unstable and hydrolyzes spontaneously to the carboxylate form, confounding enzymatic rates.

-

-

Enzyme Activation:

-

If using microsomes (HLM), add Alamethicin (50 µg/mg protein) and pre-incubate on ice for 15 minutes. This pore-forming peptide allows the substrate to access luminal CES enzymes within the microsomal vesicles.

-

-

Incubation:

-

Substrate: Irinotecan (Range: 1–400 µM).[3]

-

Protein: 0.1 mg/mL (Recombinant) or 0.5 mg/mL (HLM).

-

Temp: 37°C.

-

Time: 10–30 minutes (Must remain in the linear range).

-

-

Reaction Termination (The "Cold Acid" Quench):

-

Stop reaction by adding 2 volumes of ice-cold Acetonitrile containing 0.5% Formic Acid .

-

Why: The acid stabilizes the lactone ring; the organic solvent precipitates proteins.

-

-

Detection (LC-MS/MS):

-

Centrifuge at 10,000 x g for 10 mins.

-

Inject supernatant.

-

Transitions: Monitor SN-38 (m/z 393 → 349) and Irinotecan (m/z 587 → 124).

-

Validation Diagram (Assay Logic)

Figure 2: Workflow for measuring CES-mediated hydrolysis, emphasizing lactone stabilization.

Clinical Translation: The Intestinal Toxicity Loop

The high efficiency of CES2 in the intestine creates a "double-edged sword." While hepatic activation is required for systemic efficacy, intestinal activation drives dose-limiting diarrhea.

-

Local Activation: High levels of CES2 in the duodenum convert oral or biliary-excreted irinotecan directly into SN-38, causing local epithelial damage.

-

Enterohepatic Recycling: SN-38G (glucuronide) excreted from the liver enters the gut.[4][5] Bacterial

-glucuronidase cleaves the glucuronide, regenerating toxic SN-38.[4][5] -

Therapeutic Implication: Inhibiting intestinal CES2 (without affecting hepatic CES1) is a developing strategy to widen the therapeutic index. Recent studies suggest agents like remdesivir and sofosbuvir may act as potent CES2 inhibitors, potentially mitigating this toxicity [4].[6][7]

References

-

Humerickhouse, R. et al. (2000).[3][8] Characterization of CPT-11 hydrolysis by human liver carboxylesterase isoforms hCE-1 and hCE-2.[8] Cancer Research.[8] Link

-

Basit, A. et al. (2020).[3] Quantitative Investigation of Irinotecan Metabolism, Transport, and Gut Microbiome Activation.[3] Drug Metabolism and Disposition. Link

-

Iyer, L. et al. (2002). Genetic predisposition to the metabolism of irinotecan (CPT-11). Journal of Clinical Investigation. Link

-

Wang, X. et al. (2024).[9] Covalent CES2 Inhibitors Protect against Reduced Formation of Intestinal Organoids by the Anticancer Drug Irinotecan.[7] Journal of Pharmacology and Experimental Therapeutics. Link

-

Satoh, T. & Hosokawa, M. (2006). The mammalian carboxylesterases: from molecules to functions. Annual Review of Pharmacology and Toxicology. Link

Sources

- 1. Association of carboxylesterase 1A genotypes with irinotecan pharmacokinetics in Japanese cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Investigation of Irinotecan Metabolism, Transport, and Gut Microbiome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Irinotecan-gut microbiota interactions and the capability of probiotics to mitigate Irinotecan-associated toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Covalent CES2 Inhibitors Protect against Reduced Formation of Int...: Ingenta Connect [ingentaconnect.com]

- 7. Covalent CES2 Inhibitors Protect against Reduced Formation of Intestinal Organoids by the Anticancer Drug Irinotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Development and optimization of an in vitro release assay for evaluation of liposomal irinotecan formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analytical Strategies for Irinotecan Stability and Degradation Profiling

Executive Summary & Chemical Context[1][2][3]

Irinotecan Hydrochloride (CPT-11) presents a unique analytical challenge due to its pH-dependent structural interconversion. Unlike typical small molecules, Irinotecan possesses a labile

This guide moves beyond generic USP monographs to provide a robust, stability-indicating method (SIM) capable of resolving Irinotecan from its critical degradants: SN-38 (active metabolite/impurity), Irinotecan Carboxylate , and oxidative N-oxides.

The Critical Equilibrium: Lactone vs. Carboxylate

The central dogma of Irinotecan analysis is pH control.

-

Acidic pH (< 4.0): The molecule exists predominantly in the active Lactone form.

-

Basic pH (> 8.0): The lactone ring opens to form the inactive Carboxylate anion.

Scientist’s Directive: Your analytical mobile phase must be buffered to pH 3.0–3.5. If the pH drifts above 6.0 during analysis, you will artificially generate the carboxylate impurity peak, leading to false "Fail" results in stability studies.

Protocol A: Stability-Indicating HPLC-UV Method

This protocol is optimized for Quality Control (QC) release testing and long-term stability studies. It uses a gradient elution to ensure the hydrophobic SN-38 impurity is eluted and resolved from the main peak.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or Waters Symmetry) | High surface area C18 is required to retain the polar lactone while resolving hydrophobic SN-38. |

| Mobile Phase A | 0.05 M | Maintains the lactone ring structure. Phosphate suppresses silanol activity. |

| Mobile Phase B | Acetonitrile (ACN) : Methanol (60:40 v/v) | ACN provides sharp peaks; Methanol modifies selectivity for polar degradants. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain backpressure < 2500 psi. |

| Column Temp | 35°C | Slightly elevated temperature improves mass transfer and peak symmetry. |

| Injection Vol | 10–20 µL | Dependent on detector sensitivity; avoid overloading to prevent peak tailing. |

| Detection | UV @ 220 nm (Primary) & 254 nm (Secondary) | 220 nm captures the carbonyl backbone for maximum sensitivity of all degradants. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 85 | 15 | Equilibration / Injection |

| 15.0 | 60 | 40 | Elution of Irinotecan (RT ~9-11 min) |

| 25.0 | 20 | 80 | Elution of SN-38 (RT ~18-22 min) |

| 30.0 | 20 | 80 | Wash Step (Remove late eluters) |

| 31.0 | 85 | 15 | Return to Initial |

| 40.0 | 85 | 15 | Re-equilibration |

Standard & Sample Preparation

-

Diluent: Acetonitrile : pH 3.5 Buffer (20:80 v/v). Crucial: Do not use pure water or basic buffers as diluent.

-

Stock Solution: 1.0 mg/mL Irinotecan HCl in Diluent.

-

Sensitivity: LOD is typically ~0.05 µg/mL; LOQ ~0.15 µg/mL.

Protocol B: Forced Degradation (Stress Testing)[4]

To validate the method's specificity, you must intentionally degrade the sample.[1] Irinotecan is highly susceptible to oxidation and photolysis .[2][3]

Stress Conditions & Expected Outcomes[1][3][5]

| Stress Type | Condition | Duration | Target Degradation | Expected Degradants |

| Acid Hydrolysis | 0.5 N HCl, 60°C | 24 Hours | 10–20% | Minor hydrolysis products; generally stable. |

| Base Hydrolysis | 0.1 N NaOH, Ambient | 1–2 Hours | 10–20% | Major: Irinotecan Carboxylate (Ring Opening). |

| Oxidation | 3% | 4–6 Hours | 10–20% | Major: Irinotecan N-Oxide (Piperidine ring oxidation). |

| Photolysis | UV Light (1.2M lux hours) | 24–48 Hours | 5–10% | Photodegradants (requires amber glassware for routine analysis). |

| Thermal | 80°C (Dry Heat) | 7 Days | < 5% | Relatively stable in solid state. |

Scientist's Note on Photostability: Irinotecan is extremely light-sensitive in solution. All validation solutions must be prepared in amber volumetric flasks . If amber flasks are unavailable, wrap clear flasks in aluminum foil immediately after preparation.

Visualizing the Degradation Pathway

The following diagram illustrates the structural relationships between Irinotecan and its primary degradation products. Note the reversible nature of the pH-dependent hydrolysis.

Figure 1: Degradation pathways of Irinotecan.[1] The reversible Lactone-Carboxylate equilibrium is the primary stability indicator.

Advanced Characterization: LC-MS/MS

While HPLC-UV is sufficient for routine QC, LC-MS/MS is required for identifying unknown peaks appearing during stress testing (e.g., the N-oxide variants).

-

Mass Spectrometer Settings:

-

Ionization: ESI Positive Mode (Irinotecan readily protonates at the piperidine nitrogen).

-

Precursor Ion: [M+H]+ = m/z 587.3.

-

Key Fragments:

-

m/z 393 (SN-38 core).

-

m/z 195 (Bipiperidine side chain).

-

m/z 167 (Loss of CO from side chain).

-

-

-

Mobile Phase Adjustment: Replace Phosphate buffer (non-volatile) with 10 mM Ammonium Acetate (pH 3.5) or 0.1% Formic Acid to prevent source contamination.

References

-

United States Pharmacopeia (USP).Irinotecan Hydrochloride Monograph. USP-NF.

-

Source:

-

-

Haaz, M.C., et al. (1998). "Simple and sensitive high-performance liquid chromatographic method for the determination of irinotecan and its active metabolite SN-38 in human plasma.

-

Source:

-

-

Mathijssen, R.H., et al. (2001). "Clinical pharmacokinetics and metabolism of irinotecan (CPT-11)." Clinical Cancer Research.

-

Source:

-

-

Fassberg, J., & Stella, V.J. (1992). "A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues." Journal of Pharmaceutical Sciences. (Foundational chemistry on the E-ring stability).

-

Source:

-

-

PubChem Compound Summary. "Irinotecan Hydrochloride.

-

Source:

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

Application Note: A Validated Spectrophotometric Method for the Quantification of Irinotecan in Pharmaceutical Formulations

Abstract

This application note details a robust and validated UV-Vis spectrophotometric method for the quantification of Irinotecan in pharmaceutical formulations. Irinotecan, a critical antineoplastic agent, requires accurate and precise quantification for quality control and formulation development. The described method is based on the intrinsic ultraviolet absorbance of Irinotecan in an acidic medium. This document provides a comprehensive protocol, including the scientific rationale behind the chosen methodology, detailed step-by-step procedures, and a complete validation summary in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] The method is demonstrated to be linear, accurate, precise, and specific, making it suitable for routine analysis in a quality control setting.

Introduction: The Significance of Irinotecan Quantification

Irinotecan is a semi-synthetic, water-soluble derivative of camptothecin, a cytotoxic alkaloid.[6] It functions as a topoisomerase I inhibitor, leading to DNA strand breaks and subsequent cell death, and is primarily used in the treatment of metastatic colorectal cancer.[6][7] Given its potent cytotoxic nature and therapeutic importance, ensuring the correct dosage and quality of Irinotecan in pharmaceutical formulations is paramount. An accurate and reliable analytical method for its quantification is therefore essential for patient safety and drug efficacy.

UV-Vis spectrophotometry offers a simple, cost-effective, and rapid alternative to more complex chromatographic techniques for the routine analysis of bulk drug substances and finished products.[6] This application note addresses the need for a well-documented and validated spectrophotometric method for Irinotecan quantification.

Scientific Rationale for the Method

The chemical structure of Irinotecan incorporates a chromophore that absorbs ultraviolet radiation. This property forms the basis of the quantitative method described herein. The method's causality is rooted in the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

One developed method leverages the shift of Irinotecan's absorption peak to 400 nm at a very low pH of 0.2.[8][9][10] This acidic environment ensures the complete protonation of the molecule, leading to a stable and reproducible absorbance maximum, which is crucial for accurate quantification.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the spectrophotometric quantification of Irinotecan.

Materials and Reagents

-

Irinotecan Hydrochloride Reference Standard: Purity ≥98%

-

Hydrochloric Acid (HCl): Concentrated, analytical grade

-

Deionized Water: High-purity, for all solution preparations

-

Methanol: HPLC grade (for cleaning purposes, if necessary)

-

Volumetric flasks: Class A (various sizes: 10 mL, 50 mL, 100 mL)

-

Pipettes: Calibrated micropipettes and glass pipettes

-

UV-Vis Spectrophotometer: Double beam, with a 1 cm quartz cuvette

Instrument Parameters

-

Wavelength Range: 200 - 600 nm (for initial scan)

-

Blank: 0.1 M Hydrochloric Acid

-

Slit Width: 1.0 nm

-

Scan Speed: Medium

Preparation of Solutions

-

Carefully add 8.3 mL of concentrated HCl to approximately 500 mL of deionized water in a 1000 mL volumetric flask.

-

Dilute to the mark with deionized water and mix well.

-

Accurately weigh approximately 10 mg of Irinotecan Hydrochloride reference standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to the mark with 0.1 M HCl. This yields a stock solution of 100 µg/mL.

Causality Note: The use of 0.1 M HCl as the solvent is critical. While Irinotecan is sparingly soluble in aqueous buffers, its solubility is enhanced in acidic conditions.[11][12][13] Furthermore, the low pH environment induces a stable bathochromic shift in the UV spectrum, providing a distinct and reproducible analytical wavelength at 400 nm.[8][9][10]

-

From the 100 µg/mL stock solution, prepare a series of working standard solutions by serial dilution with 0.1 M HCl.

-

A suggested concentration range is 2 - 12 µg/mL. For example, pipette 0.2, 0.4, 0.6, 0.8, 1.0, and 1.2 mL of the stock solution into separate 10 mL volumetric flasks and dilute to the mark with 0.1 M HCl.

Sample Preparation (from a hypothetical 20 mg/mL injectable formulation)

-

Accurately pipette 1.0 mL of the Irinotecan injectable formulation into a 100 mL volumetric flask.

-

Dilute to the mark with 0.1 M HCl and mix thoroughly. This gives a concentration of 200 µg/mL.

-

Further dilute 1.0 mL of this solution to 25 mL with 0.1 M HCl to obtain a theoretical concentration of 8 µg/mL, which should fall within the calibration range.

Measurement Procedure

-

Set the spectrophotometer to the specified parameters.

-

Use 0.1 M HCl to zero the instrument (autozero).

-

Measure the absorbance of each working standard solution and the sample solution at 400 nm.

-

Record the absorbance values.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][3][4][5] The validation parameters assessed were linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[1][14][15]

Linearity